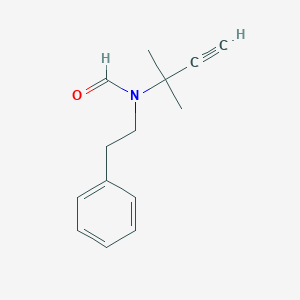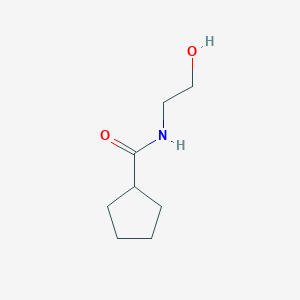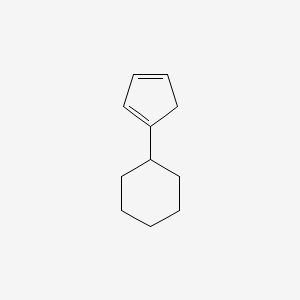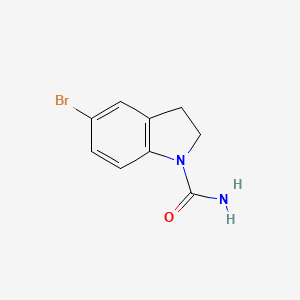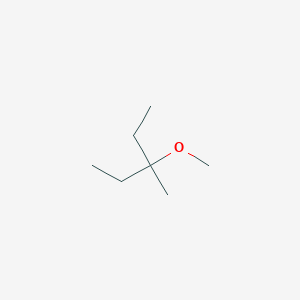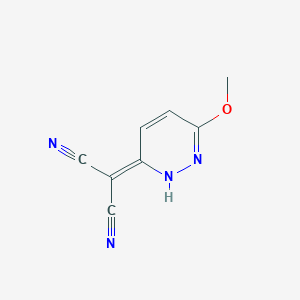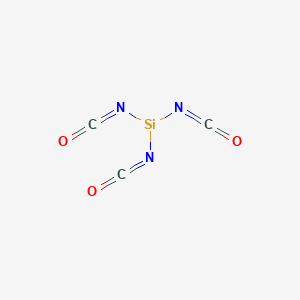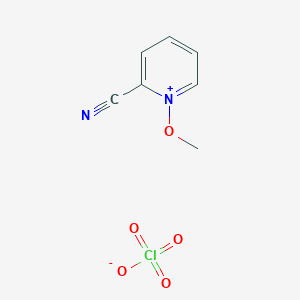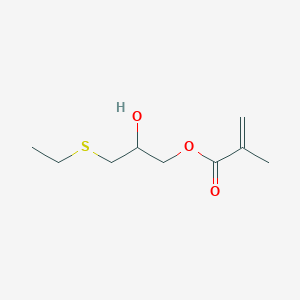![molecular formula C11H18N2O3 B14638983 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one CAS No. 54127-55-8](/img/structure/B14638983.png)
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a hydroxy group and a propoxy group that is further substituted with a propan-2-ylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, using reagents such as alkyl halides and a base like sodium hydride.
Substitution with Propan-2-ylamino Group: The final step involves the substitution of the propoxy group with a propan-2-ylamino group, which can be achieved through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular conditions.
相似化合物的比较
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different substituents on the aromatic ring.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a different structure but similar therapeutic effects.
Uniqueness
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.
属性
CAS 编号 |
54127-55-8 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)12-6-9(14)7-16-11-5-3-4-10(15)13-11/h3-5,8-9,12,14H,6-7H2,1-2H3,(H,13,15) |
InChI 键 |
GVOMGKSVKSMMHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
